molecular formula C11H10ClNO2 B8400505 3-(7-chloro-1H-indol-1-yl)propanoic acid

3-(7-chloro-1H-indol-1-yl)propanoic acid

Cat. No.: B8400505
M. Wt: 223.65 g/mol
InChI Key: HDTDXZATWJTZRH-UHFFFAOYSA-N
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Description

3-(7-Chloro-1H-indol-1-yl)propanoic acid is a synthetic indole derivative designed for research purposes. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Researchers are exploring novel indole derivatives like this one for their potential in various fields. Indole-based compounds are frequently investigated for their antimicrobial properties, including activity against resistant bacterial strains and their potential as efflux pump inhibitors . Furthermore, the indole nucleus is a key motif in the development of compounds with anti-inflammatory and anticancer potential, as many such agents function by modulating critical cellular signaling pathways . This chlorinated indolepropanoic acid analog offers scientists a specialized chemical tool to study structure-activity relationships and to develop new therapeutic candidates targeting these and other biological processes.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-(7-chloroindol-1-yl)propanoic acid

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-2-8-4-6-13(11(8)9)7-5-10(14)15/h1-4,6H,5,7H2,(H,14,15)

InChI Key

HDTDXZATWJTZRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=C2)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Molecular Weight (g/mol) Key Features Source
3-(7-Chloro-1H-indol-1-yl)propanoic acid 7-Cl, 1-yl 223.66 Target compound; chlorine at 7-position may enhance lipophilicity
3-(4-Chloro-1H-indol-1-yl)propanoic acid 4-Cl, 1-yl 223.66 Chlorine at 4-position; potential antimicrobial activity (analogous to )
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 5-OCH$_3$, 3-yl 219.24 Methoxy group may improve solubility; associated with flavor compounds
2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid 7-Cl, 3-yl, amino 280.71 Tryptophan analog; amino group enables integration into peptides/proteins
3-(1-Methyl-1H-indol-3-yl)propanoic acid 1-CH$_3$, 3-yl 203.24 Methylation at N1 may alter receptor binding or metabolic stability

Physicochemical Properties

  • Lipophilicity: Chlorine substituents generally increase logP values, enhancing membrane permeability. For example, 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid (logP estimated >3) is more lipophilic than non-halogenated analogs .
  • Solubility: Amino-substituted derivatives (e.g., ) may exhibit higher aqueous solubility due to zwitterionic properties.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(7-chloro-1H-indol-1-yl)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use face shields, safety glasses, and gloves inspected for integrity prior to use. Glove removal should avoid outer-surface contact, and contaminated gloves must be disposed of per laboratory protocols .
  • Respiratory Protection : Employ NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) if aerosolization occurs .
  • Environmental Controls : Work in a fume hood to minimize inhalation risks and prevent drainage contamination .
  • Hygiene Practices : Wash hands before breaks and after handling .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (e.g., 98.34% purity verification as in ) .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm indole ring substitution patterns and propanoic acid chain integrity (e.g., C–H coupling patterns in ) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 189.214 g/mol for the parent indolepropionic acid analog in ) .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer :

  • Stability : The compound is stable under recommended storage conditions (room temperature, dry, and protected from light) .
  • Solubility : Infer from analogs like 3-(1H-indol-3-yl)propanoic acid, which is sparingly soluble in water but soluble in DMSO or methanol .
  • Lack of Data : Key parameters (e.g., melting point, logP) are unreported; researchers should empirically determine these using differential scanning calorimetry (DSC) or shake-flask methods .

Advanced Research Questions

Q. How can contradictions in reported data for halogenated indole derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine experimental techniques (e.g., X-ray crystallography for bond angles/torsions in ) with computational predictions (e.g., PubChem-derived logP values) .
  • Literature Synthesis : Compare datasets from authoritative sources (e.g., NIST Chemistry WebBook) and exclude non-peer-reviewed vendor data .

Q. What computational strategies guide the design of this compound derivatives with targeted bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., ClogP, polar surface area) from analogs like 3-(5-fluoro-1H-indol-3-yl)propanoic acid to predict bioavailability .
  • Docking Studies : Leverage crystallographic data (e.g., sulfonamide-indole interactions in ) to simulate binding to biological targets .

Q. What methodologies assess the stability of this compound under stressed conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants under varying pH and temperature to infer shelf-life .

Q. How can reactive functional groups in this compound be managed during synthesis?

  • Methodological Answer :

  • Protective Groups : Use tert-butyl esters for the carboxylic acid moiety to prevent side reactions during indole ring functionalization .
  • Reaction Optimization : Employ low-temperature (-78°C) lithiation for regioselective chloro-substitution, as demonstrated in indole synthesis protocols .

Data Contradiction Analysis

  • Example : reports no carcinogenicity classification, while cites acute toxicity risks for fluoro-indole analogs.
    • Resolution : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to clarify discrepancies .

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